molecular formula C7H12O2 B167727 3,3-Diethoxy-1-propyne CAS No. 10160-87-9

3,3-Diethoxy-1-propyne

Cat. No. B167727
CAS RN: 10160-87-9
M. Wt: 128.17 g/mol
InChI Key: RGUXEWWHSQGVRZ-UHFFFAOYSA-N
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Description

3,3-Diethoxy-1-propyne, also known as Propargylaldehyde diethyl acetal or Propiolaldehyde diethyl acetal, is a chemical compound with the linear formula (C2H5O)2CHC≡CH . It has a molecular weight of 128.17 . This compound is typically in liquid form and has a CAS Number of 10160-87-9 .


Molecular Structure Analysis

The molecular structure of 3,3-Diethoxy-1-propyne can be represented by the InChI string: 1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3 . This indicates that the compound consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3,3-Diethoxy-1-propyne is a liquid with a density of 0.9±0.1 g/cm³ . It has a boiling point of 139.0±0.0 °C at 760 mmHg . The vapor pressure of this compound is 8.2±0.2 mmHg at 25°C . The flash point is 32.2±0.0 °C . The compound has a molar refractivity of 35.8±0.3 cm³ .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

3,3-Diethoxy-1-propyne has been employed in various chemical syntheses and structural analyses. For instance, it was utilized in the CuI-catalyzed addition of iodine to its CC triple bond, leading to unexpected cyclization products. The molecular and crystal structures of the resulting compounds were thoroughly investigated, highlighting the significance of halogen bonding in their formation (Hettstedt, Heuschmann, & Karaghiosoff, 2016). Similarly, it played a crucial role in the synthesis of poly-unsaturated aldehydes, showcasing its versatility in organic synthesis (Ward & Dorp, 2010).

Fluorescent Dihydrofuran Derivatives

3,3-Diethoxy-1-propyne derivatives have been instrumental in the synthesis of fluorescent dihydrofuran compounds. These derivatives were created through regio- and stereoselective homocoupling or cross-coupling reactions, followed by cyclization processes. The resulting fluorescent dihydrofuran derivatives could have potential applications in various scientific fields due to their unique properties (Funayama et al., 2005), (Horita et al., 2007).

DNA Binding and Anticancer Activity

Binuclear gold(I) alkynyl complexes with a phenanthrenyl bridging ligand were synthesized using 3,6-Diethynyl-9,10-diethoxyphenanthrene, derived from phenanthrene and 3,3-diethoxy-1-propyne. These complexes showed strong binding affinities to DNA and exhibited promising anticancer properties against several cell lines, indicating their potential use in biological applications (Alsaeedi et al., 2020).

Biomedical Applications

The compound has also found applications in the biomedical field. For instance, an injectable hydrogel based on aldehyded 1-amino-3,3-diethoxy-propane was reported to enhance wound healing by promoting cell migration, proliferation, granulation, and angiogenesis. This indicates the potential of 3,3-Diethoxy-1-propyne derivatives in regenerative medicine and tissue engineering (Chang et al., 2015).

Safety And Hazards

3,3-Diethoxy-1-propyne is classified as a flammable liquid and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3,3-diethoxyprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUXEWWHSQGVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144050
Record name 3,3-Diethoxypropyne
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diethoxy-1-propyne

CAS RN

10160-87-9
Record name 3,3-Diethoxy-1-propyne
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Record name 3,3-Diethoxypropyne
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Record name 10160-87-9
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Record name 3,3-Diethoxypropyne
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Record name 3,3-diethoxypropyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
YS Gal, B Jung, WC Lee, SK Choi - Korea Polymer Journal, 1993 - cheric.org
The polymerization of 3, 3-diethoxy-l-propyne having acetal functional group by various Mo-and W-based catalysts. MoCl5 and MoCls-organoaluminum catalyst systems give some …
Number of citations: 0 www.cheric.org
FY Barbot - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
(R = H) [ 10160‐87‐9 ] C 7 H 12 O 2 (MW 128.17) InChI = 1S/C7H12O2/c1‐4‐7(8‐5‐2)9‐6‐3/h1,7H,5‐6H2,2‐3H3 InChIKey = RGUXEWWHSQGVRZ‐UHFFFAOYSA‐N (R = Li) [ 51756‐…
Number of citations: 0 onlinelibrary.wiley.com
MP Doyle, M Protopopova, P Muller… - Journal of the …, 1994 - ACS Publications
The title compounds are effective catalysts for intermolecular cyclopropenation reactions of 1-alkynes with diazo esters and diazo amides. Diastereoselectivities achieved from the …
Number of citations: 160 pubs.acs.org
P Allevi, F Cajone, P Ciuffreda, M Anastasia - Tetrahedron letters, 1995 - Elsevier
The first synthesis of threo and erythro (E)-4,5-dihydroxydec-2-enals, aldehydes related to the lipid peroxidation is accomplished by reaction of α-benzoyloxheptanal with the Grignard …
Number of citations: 11 www.sciencedirect.com
X Gao, DG Hall - Journal of the American Chemical Society, 2003 - ACS Publications
This Communication reports the optimization of the first catalytic enantio- and diastereoselective hetero[4+2]/allylboration reaction to provide efficient access to α-hydroxyalkyl pyran …
Number of citations: 157 pubs.acs.org
R Ostwald, PY Chavant, H Stadtmueller… - The Journal of Organic …, 1994 - ACS Publications
Results The unsaturated aldehyde (£)-3-(tributylstannyl)-2-propenal (1) was prepared in two steps from 3, 3-diethoxy-1-propyne (5). 9 The treatment of 5 with BusSn (Bu) Cu-(8)(a) …
Number of citations: 140 pubs.acs.org
LK Sydnes - European Journal of Organic Chemistry, 2000 - Wiley Online Library
This review describes studies into the conversion of substituted 1,1,2‐trihalocyclopropanes into acetylenic acetals and acetylenic ketals by application of alcohols or alkoxides under …
M Yoshimatsu, M Naito, H Shimizu… - The Journal of …, 1996 - ACS Publications
2-Ethoxy-4-(phenylchalcogeno)but-3-ynyl ketones 1−10 were reduced with LiBH 4 in Et 2 O diastereoselectively to give 5-(phenylchalcogeno)pent-4-yn-1-ols 11−20. Treatment of the …
Number of citations: 16 pubs.acs.org
P Zhang, W Chang, H Jiao, Y Kang, W Zhao… - Chinese Chemical …, 2021 - Elsevier
An electron-deficient [Cp E RhCl 2 ] 2 catalyzed annulation of N-pentafluorophenylbenzamides with internal alkynes was successfully established under mild reaction conditions, with …
Number of citations: 9 www.sciencedirect.com
M Satoh, N Takeuchi, T Fujita, K Yamazaki… - CHEMICAL AND …, 1999 - cpb.pharm.or.jp
Chart 2 tracted with ether. The organic layer was washed with saturated NaHCO3 solution, dried and concentrated. The residue was subjected to silica gel chromatography (hexane: …
Number of citations: 7 cpb.pharm.or.jp

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